N-(1-cyanoethyl)-N,3,4-trimethylbenzamide
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Overview
Description
N-(1-cyanoethyl)-N,3,4-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanoethyl group attached to the nitrogen atom and three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-N,3,4-trimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 1-cyanoethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{3,4-dimethylbenzoic acid} + \text{1-cyanoethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acids such as sulfuric acid or bases such as sodium hydroxide. The reaction is typically carried out in a solvent such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)-N,3,4-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-(1-carboxyethyl)-N,3,4-trimethylbenzamide.
Reduction: Formation of N-(1-aminoethyl)-N,3,4-trimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(1-cyanoethyl)-N,3,4-trimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-N,3,4-trimethylbenzamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(1-cyanoethyl)-N,3,4-trimethylbenzamide can be compared with other similar compounds such as:
N-(1-cyanoethyl)-N,3,4-dimethylbenzamide: Similar structure but with one less methyl group on the benzene ring.
N-(1-cyanoethyl)-N,3,4-trimethylbenzenesulfonamide: Contains a sulfonamide group instead of an amide group.
N-(1-cyanoethyl)-N,3,4-trimethylbenzylamine: Contains an amine group instead of an amide group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different functional groups.
Properties
IUPAC Name |
N-(1-cyanoethyl)-N,3,4-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-5-6-12(7-10(9)2)13(16)15(4)11(3)8-14/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXPHQVKRGSEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C(C)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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